

# CAS number 307307-97-7 properties and suppliers

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## Compound of Interest

**Compound Name:** 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

**Cat. No.:** B1323496

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An In-Depth Technical Guide to **4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid** (CAS 307307-97-7): A Core Fragment for Modern Drug Discovery

## Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is increasingly driven by strategic, efficient methodologies. Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of this effort, offering a powerful alternative to traditional high-throughput screening.[1][2] This approach utilizes small, low-complexity molecules—"fragments"—to probe the binding landscapes of biological targets, providing high-quality starting points for optimization into potent drug candidates.[3][4]

This guide provides a comprehensive technical overview of **4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid** (CAS 307307-97-7), a heterocyclic scaffold of significant interest. While specific biological targets for this exact molecule are not yet extensively published, its structural and physicochemical properties make it an exemplary candidate for FBDD libraries. We will delve into its core properties, plausible synthetic strategies, and, most critically, its application and validation within a typical FBDD workflow. The tetrahydropyrazolo[1,5-a]pyridine core is featured in compounds investigated for various therapeutic targets, including inhibitors of HIV-1 integrase and Hepatitis B Virus (HBV) core protein allosteric modulators, underscoring the scaffold's relevance in drug development.[5][6]

## Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a fragment's physical and chemical identity is the foundation of its application. **4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid** is a fused heterocyclic system, combining a saturated piperidine ring with an aromatic pyrazole ring. This arrangement imparts a degree of three-dimensional character while maintaining a rigid core, a desirable feature for probing protein binding pockets.

All quantitative data are summarized in the table below for clarity and rapid assessment.

Property	Value	Source(s)
CAS Number	307307-97-7	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
IUPAC Name	4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid	<a href="#">[10]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[10]</a>
Molecular Weight	166.18 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[11]</a>
Appearance	White to off-white crystalline powder	<a href="#">[10]</a>
Purity (Typical)	≥97%	<a href="#">[8]</a>
SMILES	OC(=O)C1=C2CCCCN2N=C1	<a href="#">[10]</a> <a href="#">[12]</a>
InChI Key	VOAKNFVZEGNOKV-UHFFFAOYSA-N	<a href="#">[10]</a>
Calculated LogP (cLogP)	~0.8	<a href="#">[13]</a> <a href="#">[14]</a>
Hydrogen Bond Donors	1 (from the carboxylic acid -OH)	(Structural analysis)
Hydrogen Bond Acceptors	3 (from the carboxylic acid C=O and -OH, and the pyrazole nitrogen)	(Structural analysis)
Rotatable Bonds	1 (the C-COOH bond)	(Structural analysis)

## Section 2: Synthesis and Quality Control

### Plausible Synthetic Strategy

While a specific, scalable synthesis for this exact molecule is not prominently published, its structure is amenable to established heterocyclic chemistry principles. A common and effective method for constructing the pyrazolo[1,5-a]pyridine scaffold involves the cycloaddition or condensation of an N-amino pyridine derivative with a suitable three-carbon electrophile.

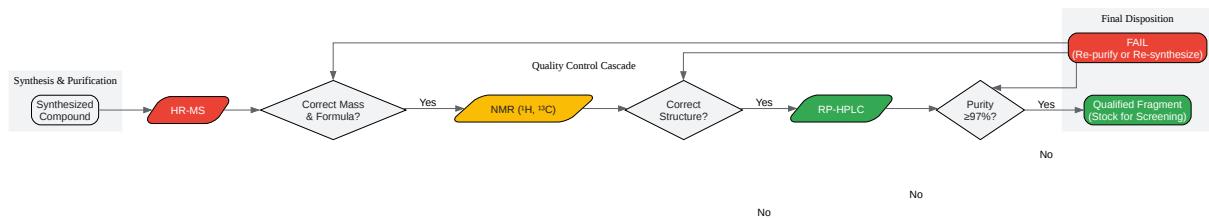
A plausible route involves the [3+2] cycloaddition of an N-aminopyridinium ylide with an propiolate ester, followed by reduction of the pyridine ring and hydrolysis of the ester. General synthetic strategies for this scaffold often involve cyclocondensations of aminoazoles with  $\alpha,\beta$ -unsaturated aldehydes or ketones.<sup>[11]</sup> More advanced methods, such as catalyst-free sonochemical cycloadditions, have also been developed for related pyrazolo[1,5-a]pyridine derivatives.<sup>[15]</sup>

## Expert Insight: The Importance of a Validated Structure and Purity

In FBDD, the integrity of the fragment library is paramount. The low affinities being measured mean that even minor impurities can lead to false positives or ambiguous results. Therefore, a rigorous and orthogonal quality control workflow is not just recommended; it is a requirement for trustworthy data.

- Mass Spectrometry (MS):
  - Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
  - Rationale: To confirm the molecular weight (166.18 g/mol) and elemental composition ( $C_8H_{10}N_2O_2$ ). High-resolution MS provides an exact mass measurement, which is critical for unambiguous formula confirmation.
  - Procedure:
    1. Prepare a 1 mg/mL stock solution in methanol or DMSO.
    2. Dilute to ~10  $\mu$ g/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
    3. Infuse directly into the ESI source in both positive and negative ion modes.
    4. Expected Result: In positive mode, observe the  $[M+H]^+$  ion at m/z 167.0815. In negative mode, observe the  $[M-H]^-$  ion at m/z 165.0670.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Technique:  $^1\text{H}$  and  $^{13}\text{C}$  NMR.
- Rationale: To confirm the precise chemical structure, connectivity of atoms, and absence of significant organic impurities.
- Procedure:
  1. Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
  2. Acquire a  $^1\text{H}$  spectrum to observe proton chemical shifts, coupling constants, and integrations.
  3. Acquire a  $^{13}\text{C}$  spectrum to confirm the number and type of carbon environments.
  4. Expected Result: The spectra should be consistent with the **4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid** structure, showing characteristic signals for the aromatic pyrazole proton, the saturated piperidine ring protons, and the carboxylic acid proton.
- High-Performance Liquid Chromatography (HPLC):
  - Technique: Reverse-Phase HPLC with UV detection.
  - Rationale: To quantify the purity of the compound.
  - Procedure:
    1. Develop a suitable method using a C18 column. A typical gradient might be 5% to 95% acetonitrile in water (with 0.1% TFA or formic acid) over 10-15 minutes.
    2. Monitor at multiple wavelengths (e.g., 214 nm and 254 nm).
    3. Expected Result: A single major peak with an area percentage of  $\geq 97\%$ .



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Caption: Orthogonal quality control workflow for fragment validation.

## Section 3: Application in Fragment-Based Drug Discovery (FBDD)

The primary value of CAS 307307-97-7 lies in its suitability as a fragment for FBDD campaigns. Its properties align well with the widely accepted "Rule of Three," which guides the design of effective fragment libraries.[3][8][16]

### Adherence to the "Rule of Three"

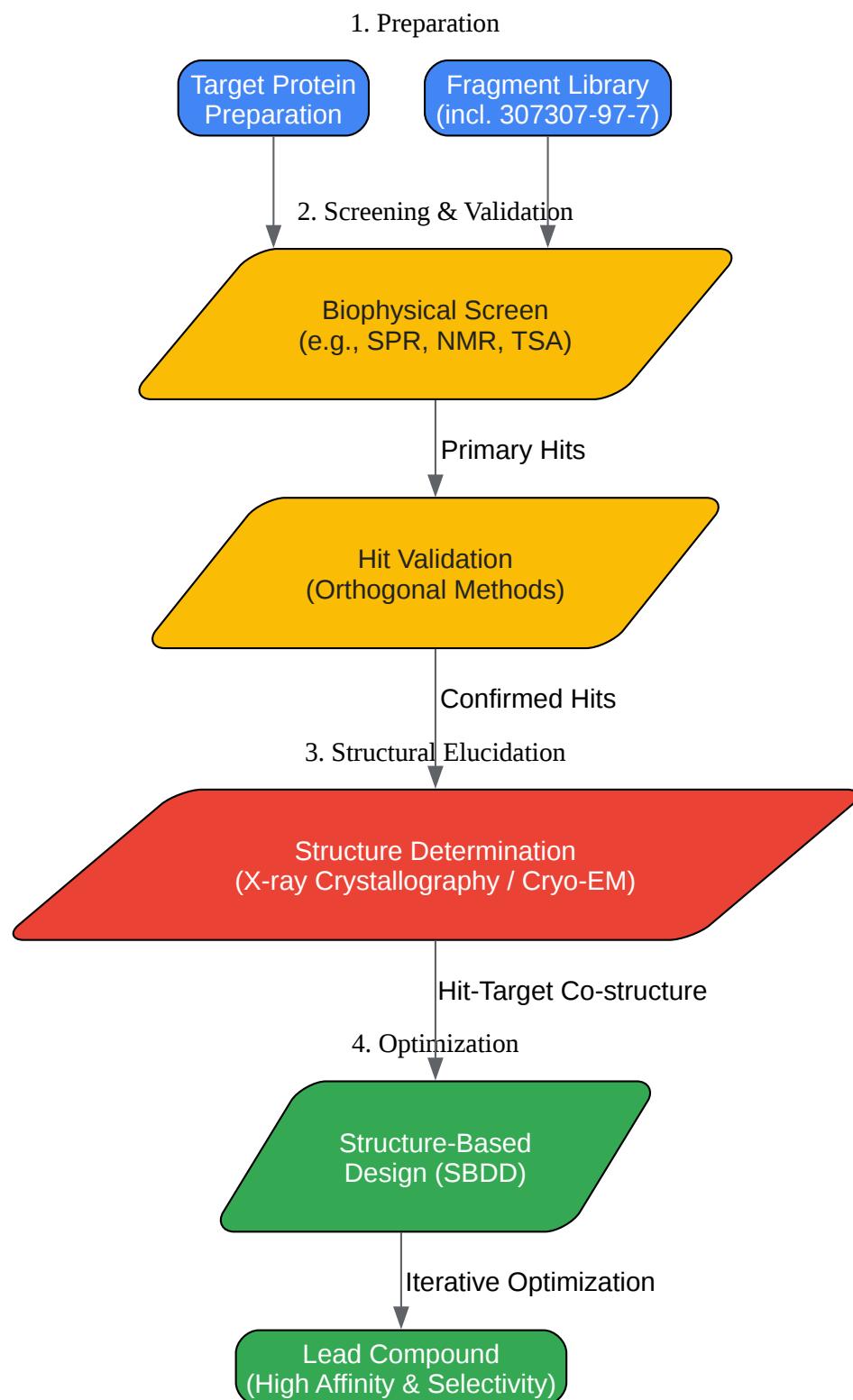
The "Rule of Three" (Ro3) defines desirable physicochemical properties for fragments to maximize hit rates and ensure they are good starting points for chemical optimization.[3][9][17]

Ro3 Parameter	Guideline	Value for CAS 307307-97-7	Conformance
Molecular Weight	$\leq 300$ Da	166.18 Da	Yes
cLogP	$\leq 3$	~0.8	Yes
H-Bond Donors	$\leq 3$	1	Yes
H-Bond Acceptors	$\leq 3$	3	Yes
Rotatable Bonds	$\leq 3$	1	Yes

Expert Insight: This compound is an ideal fragment. Its low molecular weight and complexity mean it has a higher probability of fitting into small, specific pockets on a protein target compared to a larger, more complex drug-like molecule.[\[3\]](#)[\[9\]](#) The combination of a rigid core with hydrogen bonding functionalities (the carboxylic acid) provides clear vectors for interaction, which can be readily identified through structural biology methods like X-ray crystallography.

## FBDD Workflow and the Role of the Fragment

The FBDD process is a multi-stage cascade designed to identify and evolve weakly binding fragments into high-affinity lead compounds.[\[1\]](#)



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Caption: The Fragment-Based Drug Discovery (FBDD) cascade.

## Section 4: Experimental Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique ideally suited for fragment screening.[7][18] It detects changes in mass on a sensor surface in real-time, allowing for the characterization of binding kinetics and affinity, even for the weak interactions typical of fragments.[19][20]

Objective: To identify and characterize the binding of CAS 307307-97-7 to a target protein immobilized on an SPR sensor chip.

Materials:

- Biacore™ system (or equivalent SPR instrument)[21]
- Sensor Chip CM5 (a common choice for direct immobilization)[21]
- Amine coupling kit (EDC, NHS, ethanolamine)
- Target protein ( $\geq 95\%$  purity)
- CAS 307307-97-7 ( $\geq 97\%$  purity, QC-validated)
- Running Buffer: Phosphate-buffered saline (PBS) with 0.05% P20 surfactant and 1-2% DMSO.[21]
- Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
- Fragment Stock Solution: 100 mM in 100% DMSO.

## Step-by-Step Methodology

### Part 1: Target Immobilization (Amine Coupling)

- Expert Rationale: The goal is to achieve a high immobilization level of the target protein to maximize the signal response (Req) for low molecular weight fragments.[7][21] Amine coupling is a robust and common method for covalent attachment.
- Equilibrate the system with Running Buffer.

- Activate the carboxymethylated dextran surface of the CM5 chip with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- Inject the target protein (e.g., 20-50  $\mu$ g/mL in Immobilization Buffer) over the activated surface until the desired immobilization level (e.g., 10,000 - 15,000 Response Units, RU) is reached.
- Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
- A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract nonspecific binding and bulk refractive index effects.

## Part 2: Fragment Screening Assay

- Expert Rationale: Fragments have low affinity and fast kinetics. Therefore, a high concentration range is needed, and the assay must be sensitive to small, transient binding events. The DMSO concentration in the sample must be precisely matched to the running buffer to avoid false positives from refractive index mismatch.[19][21]
- Sample Preparation: Prepare a dilution series of the fragment (e.g., 1000, 500, 250, 125, 62.5  $\mu$ M) in Running Buffer from the DMSO stock. Ensure the final DMSO concentration is identical in all samples and the buffer.
- Binding Measurement:
  - Inject the highest concentration (1000  $\mu$ M) of the fragment over the target and reference flow cells. Use a short contact time (e.g., 30-60 seconds) followed by a short dissociation phase (e.g., 60 seconds).[7]
  - If a response is observed, proceed with injecting the full concentration series.
  - Include buffer-only injections (blanks) periodically for double referencing.
- Data Analysis:

- Process the raw sensorgram data by subtracting the reference flow cell signal and the average of the blank injections.
- Measure the response at equilibrium (Req) for each concentration.
- Plot Req versus fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD).
- Trustworthiness Check: A true binding event should be concentration-dependent and show a characteristic rectangular sensorgram shape for fast on/fast off interactions. Non-specific binding often results in poorly shaped, non-saturating curves.[\[19\]](#)

## Section 5: Commercial Availability and Suppliers

CAS 307307-97-7 is readily available as a research chemical from numerous fine chemical suppliers, facilitating its inclusion in academic and industrial screening libraries.

Supplier	Purity/Notes
Thermo Fisher Scientific (Acros Organics)	97% Purity <a href="#">[8]</a> <a href="#">[10]</a>
Sigma-Aldrich (Merck)	Available through their catalog <a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[17]</a>
Fluorochem	Listed as available <a href="#">[3]</a>
Parchem	Specialty chemical supplier <a href="#">[7]</a>
Matrix Scientific	Catalog number 134969 <a href="#">[4]</a>
TargetMol (via BIOZOL)	Marketed as a fragment molecule <a href="#">[20]</a>
Saan Chemical Technology	98% Purity listed <a href="#">[16]</a>
Chemical-Suppliers.com	Lists multiple potential vendors <a href="#">[22]</a>

## Conclusion

**4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid** (CAS 307307-97-7) represents more than just a catalog chemical; it is a well-designed tool for modern drug discovery. Its physicochemical properties are highly aligned with the guiding principles of fragment-based

screening, making it an excellent starting point for identifying novel interactions with challenging biological targets. This guide has provided the essential technical framework for its characterization, handling, and, most importantly, its practical application in a robust FBDD workflow using SPR. By leveraging such high-quality chemical matter and rigorous biophysical methods, researchers can significantly enhance the efficiency and success rate of their hit-finding endeavors.

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